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Compound of Interest

Compound Name:
(R)-Norfluoxetine-d5 Phthalimide

(Phenyl-d5)

Cat. No.: B12411346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative

synthesis protocol, and the contextual biological significance of (R)-Norfluoxetine-d5
Phthalimide (Phenyl-d5). This document is intended to serve as a valuable resource for

researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Core Chemical Properties
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of a phthalimide-

protected form of norfluoxetine. The phthalimide group serves as a protecting group for the

primary amine of norfluoxetine, a common strategy in organic synthesis to prevent unwanted

side reactions. The deuterium labeling on the phenyl ring makes it a useful internal standard in

quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS),

for the determination of norfluoxetine levels.

Table 1: General and Physicochemical Properties of (R)-Norfluoxetine-d5 Phthalimide
(Phenyl-d5)
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Property Value Source/Comment

Chemical Name

2-[(3R)-3-(phenyl-d5)-3-[4-

(trifluoromethyl)phenoxy]propyl

]-1H-isoindole-1,3(2H)-dione

IUPAC Nomenclature

Synonyms
(R)-Norfluoxetine-d5

Phthalimide (Phenyl-d5)
Common Name

CAS Number 1346617-46-6 Chemical Abstracts Service

Molecular Formula C₂₄H₁₃D₅F₃NO₃

Molecular Weight 430.43 g/mol

Appearance White to off-white solid
Predicted based on similar

compounds

Melting Point

Not available. Expected to be

in the range of 100-200 °C for

N-substituted phthalimides.[1]

Experimental data not found.

Solubility

Not available. Likely soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Predicted based on structure.

Storage Temperature 2-8 °C
Recommended for long-term

stability.

Experimental Protocols
While a specific, published experimental protocol for the synthesis of (R)-Norfluoxetine-d5
Phthalimide (Phenyl-d5) is not available, a plausible and standard method can be derived

from the well-established synthesis of N-substituted phthalimides from primary amines and

phthalic anhydride.[2][3][4][5]

Putative Synthesis of (R)-Norfluoxetine-d5 Phthalimide
(Phenyl-d5)
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Principle: This synthesis involves the condensation reaction between (R)-Norfluoxetine-d5 and

phthalic anhydride to form the corresponding phthalimide. The reaction proceeds via a

phthalamic acid intermediate, which upon dehydration, cyclizes to the phthalimide.[5]

Reactants:

(R)-Norfluoxetine-d5

Phthalic anhydride

Glacial acetic acid (solvent) or a high-boiling point solvent like DMF

Optional: A catalyst such as sodium acetate or a Lewis acid.[4]

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of

(R)-Norfluoxetine-d5 and phthalic anhydride in a minimal amount of glacial acetic acid.

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-

4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).[5]

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into cold water to precipitate the crude product.

Collect the solid precipitate by vacuum filtration and wash with cold water to remove any

remaining acetic acid and unreacted starting materials.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol or a mixture of ethanol and water, to yield the pure (R)-Norfluoxetine-d5
Phthalimide (Phenyl-d5).

Diagram 1: Synthetic Workflow for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
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Caption: Putative synthetic workflow for the preparation of the target compound.

Predicted Analytical Data
Due to the absence of published experimental data for (R)-Norfluoxetine-d5 Phthalimide
(Phenyl-d5), the following analytical data is predicted based on the known fragmentation

patterns of N-substituted phthalimides and the NMR spectra of similar structures.[6][7][8][9][10]

Mass Spectrometry
The mass spectrum of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is expected to show a

molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely
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involve characteristic losses of the phthalimide moiety and fragments from the norfluoxetine

backbone.

Table 2: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Interpretation

[M+H]⁺ 431.44 Protonated molecular ion

[M-C₈H₄O₂]⁺ 284.16 Loss of phthalic anhydride

[C₈H₄O₂N]⁺ 146.03 Phthalimide fragment

[C₆D₅]⁺ 82.10 Deuterated phenyl fragment

NMR Spectroscopy
The ¹H and ¹³C NMR spectra would confirm the structure of the molecule. The ¹H NMR

spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide

and trifluoromethylphenyl groups, as well as the aliphatic protons of the propyl chain. The

deuterium substitution on the phenyl ring would result in the absence of signals in the

corresponding region of the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity

Phthalimide aromatic 7.7-7.9 m

Trifluoromethylphenyl aromatic 6.9-7.5 m

-OCH- 5.2-5.4 m

-CH₂-CH₂-N- 2.0-2.4 and 3.8-4.0 m

Table 4: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted δ (ppm)

Phthalimide C=O ~167

Aromatic C 115-160

-OCH- 75-80

-CH₂-CH₂-N- 25-40

-CF₃ ~125 (q)

Biological Context and Signaling Pathways
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is not expected to have significant biological

activity itself, as the phthalimide group likely renders the molecule inactive as a serotonin

reuptake inhibitor. Its primary relevance is as a synthetic intermediate or a stable isotope-

labeled internal standard for the quantification of (R)-Norfluoxetine.

Norfluoxetine is the major active metabolite of the widely used antidepressant, fluoxetine.

Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6

through N-demethylation to form norfluoxetine. Both fluoxetine and norfluoxetine are potent

selective serotonin reuptake inhibitors (SSRIs). They block the reuptake of serotonin into

presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and

enhancing serotonergic neurotransmission.

Diagram 2: Fluoxetine Metabolism and Serotonin Reuptake Inhibition Pathway
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Caption: Metabolic conversion of Fluoxetine and the mechanism of action of Norfluoxetine.

Conclusion
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a key analytical standard and synthetic

precursor for research involving the pharmacokinetics and metabolism of fluoxetine. While

direct experimental data on its chemical and biological properties are scarce, this guide

provides a robust, inferred overview based on established chemical principles and data from

analogous compounds. The provided putative synthesis and predicted analytical data offer a
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solid foundation for researchers working with this and related molecules. Further experimental

validation of the properties outlined herein is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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